molecular formula C9H7F3N2O3 B1142984 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 175205-25-1

2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B1142984
M. Wt: 248.1593
InChI Key:
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Description

The compound "2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide" falls within the category of bioactive molecules with potential pharmacological applications due to its structural components. Morpholino groups and indole moieties are often explored for their antimicrobial and fungicidal properties, among other biological activities.

Synthesis Analysis

A related compound, synthesized from hydroxyphenylacetic acid through condensation with aromatic amines followed by reaction with 1-(2-chloroethyl) morpholine hydrochloride, demonstrates the potential pathway for synthesizing compounds with similar structures. These compounds have shown significant in vitro activity against a variety of microbial strains, indicating their potential for further biological exploration (Jayadevappa et al., 2012).

Molecular Structure Analysis

Studies involving crystal structures of related compounds, such as (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides, provide insight into the molecular architecture and possible interactions of the compound of interest. These analyses contribute to understanding the compound's reactivity and potential binding mechanisms (Galushchinskiy et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of compounds containing morpholino and indole groups includes their ability to undergo various transformations, such as transamination processes leading to new derivatives with potential biological activity. This reactivity is crucial for the development of novel therapeutic agents (Dyachenko et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. For instance, the introduction of a gem-dimethyl group on the morpholine core can significantly enhance plasmatic stability while maintaining antifungal activity, as seen in related studies (Bardiot et al., 2015).

Scientific Research Applications

  • Antioxidant Properties : A study synthesized novel derivatives of acetamide and evaluated their antioxidant activity. The derivatives, including analogs similar to 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide, showed considerable antioxidant activity in tests like ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods (Gopi & Dhanaraju, 2020).

  • Cyclization Reactions : Research on N-(3-Hydroxypropyl)-2-nitro-N-(ω-phenylalkyl)acetamides, related to the chemical structure , underwent intramolecular cyclization in triflic acid to produce benzofused lactams. This study contributes to the understanding of cyclization mechanisms in similar compounds (Fante et al., 2014).

  • Dephosphorylation Reactions : A study reported the use of 2-(hydroxyimino)-N-phenyl-acetamide for dephosphorylation reactions of organophosphates, showing a significant rate enhancement in the presence of this compound. This suggests potential applications in the degradation of toxic organophosphates (Manfredi et al., 2016).

  • Anti-Arthritic and Anti-Inflammatory Activity : N-(2-hydroxy phenyl) acetamide, a related compound, was found to possess anti-arthritic properties in a study conducted on adjuvant-induced arthritis in rats. This suggests potential therapeutic applications for similar compounds in inflammatory diseases (Jawed et al., 2010).

  • Drug Design and Discovery : A study explored environmentally friendly syntheses of potential analgesic and antipyretic compounds, including analogs of N-(4-hydroxyphenyl)acetamide. This research contributes to the development of sustainable methods in drug discovery (Reddy et al., 2014).

  • Electron Impact Studies : An investigation into the mass spectra of 2-hydroxyimino-N-aryl acetamides revealed insights into their chemical behavior under electron impact, a fundamental aspect for understanding the properties and reactions of these compounds (Kallury et al., 1978).

  • Pyrimidines Synthesis : Research on the hydrogenation of certain acetamides led to the synthesis of pyrimidines, a key component in various pharmaceuticals, showcasing the versatility of these compounds in chemical synthesis (Shaw & Sugowdz, 1953).

properties

IUPAC Name

(2E)-2-hydroxyimino-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O3/c10-9(11,12)17-7-3-1-6(2-4-7)14-8(15)5-13-16/h1-5,16H,(H,14,15)/b13-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMKVCIOAJDYFU-WLRTZDKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=NO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=N/O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide

Citations

For This Compound
1
Citations
L Mologni, R Rostagno, S Brussolo, PP Knowles… - Bioorganic & medicinal …, 2010 - Elsevier
The synthesis, structure–activity relationships (SAR) and structural data of a series of indolin-2-one inhibitors of RET tyrosine kinase are described. These compounds were designed to …
Number of citations: 84 www.sciencedirect.com

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